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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-

phenoxypyrimidine

CAS No.: 477890-42-9

Cat. No.: B2981177

Get Quote

Part 1: Executive Summary & Chemical Identity
5-(4-Chlorophenyl)-2-phenoxypyrimidine represents a "privileged scaffold" in medicinal

chemistry—a core structural motif capable of binding to diverse biological targets, particularly

kinases (e.g., p38

, VEGFR) and G-protein coupled receptors (e.g., Endothelin receptors).

Structurally, it features a central pyrimidine ring substituted at the C2 position with a phenoxy

ether and at the C5 position with a p-chlorophenyl group. This configuration imparts high

lipophilicity and rigid geometry, making it an ideal spacer for hydrophobic pockets in protein

targets. However, its poor aqueous solubility necessitates precise formulation strategies during

early-stage profiling.
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Property Value / Description Source/Method

IUPAC Name
5-(4-chlorophenyl)-2-

phenoxypyrimidine
Nomenclature

Molecular Formula

C

H

ClN

O

Stoichiometry

Molecular Weight 282.72 g/mol Calculated

CAS Number Not assigned as single API Research Intermediate

Predicted LogP 4.1 ± 0.4 Consensus Model (cLogP)

Topological PSA 38.3 Å Polar Surface Area

H-Bond Acceptors 3 (2 Pyrimidine N, 1 Ether O) Structural Count

H-Bond Donors 0 Structural Count

pKa (Conjugate Acid) ~1.5 (Very Weak Base) Predicted (Pyrimidine N)

Part 2: Synthesis & Purity Profile
To ensure high purity for physicochemical profiling, a convergent synthesis strategy is

recommended. This avoids regioisomeric mixtures common in linear syntheses.

Synthetic Route: The "Suzuki-First" Strategy
Rationale: Performing the Suzuki coupling at C5 before the nucleophilic substitution at C2

prevents potential interference from the phenoxy group during the palladium-catalyzed step

and allows for easier purification of the intermediate.

Step 1: Suzuki-Miyaura Coupling

Reactants: 5-Bromo-2-chloropyrimidine + 4-Chlorophenylboronic acid.
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Catalyst: Pd(PPh

)

or Pd(dppf)Cl

.

Conditions: Na

CO

(aq), Dioxane/Water, 90°C.

Outcome: Yields 2-chloro-5-(4-chlorophenyl)pyrimidine. The chlorine at C2 remains intact

due to its lower reactivity toward oxidative addition compared to the C5-bromide.

Step 2: Nucleophilic Aromatic Substitution (S

Ar)

Reactants: Intermediate from Step 1 + Phenol.

Base: K

CO

or NaH (for higher reactivity).

Solvent: DMF or DMSO (polar aprotic promotes S

Ar).

Mechanism: The electron-deficient pyrimidine ring (further activated by the C5-aryl group)

facilitates the displacement of the C2-chloride by the phenoxide ion.
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Step 1: C-C Bond Formation

Step 2: C-O Bond Formation

5-Bromo-2-
chloropyrimidine

Intermediate:
2-Chloro-5-(4-chlorophenyl)

pyrimidine

Pd(0), Base
Suzuki Coupling

4-Chlorophenyl-
boronic acid

Target:
5-(4-Chlorophenyl)-
2-phenoxypyrimidine

K2CO3, DMF
SNAr Reaction

Phenol

Figure 1: Convergent synthesis strategy ensuring regioselectivity.

Click to download full resolution via product page

Figure 1: Convergent synthesis strategy ensuring regioselectivity via sequential Suzuki and

SNAr reactions.

Part 3: Physicochemical Characterization Protocols
Reliable data on solubility and lipophilicity is critical, as this scaffold falls into BCS Class II (Low

Solubility, High Permeability).

Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: Determine the saturation solubility in phosphate buffer (pH 7.4) to mimic

physiological conditions.

Why this matters: Kinetic solubility (from DMSO stocks) often overestimates solubility due to

supersaturation. Thermodynamic solubility provides the true equilibrium limit.

Protocol:
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Preparation: Weigh 2–5 mg of solid compound into a glass vial.

Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane

(0.22 µm) to remove undissolved solid. Crucial: Pre-saturate the filter to prevent compound

loss due to adsorption.

Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calibrate against a standard

curve prepared in acetonitrile/water.

Lipophilicity Determination (LogP)
Objective: Measure the partition coefficient between Octanol and Water.

Prediction: With a predicted LogP > 4.0, the shake-flask method may be prone to emulsion

errors. A potentiometric or HPLC-based method is preferred for high-lipophilicity compounds.

HPLC-Based Protocol (OECD 117):

Column: C18 Reverse Phase column.

Mobile Phase: Isocratic Methanol/Water (75:25) with 0.1% Formic Acid.

Standards: Inject a mixture of reference standards with known LogP values (e.g., Toluene,

Naphthalene, Phenanthrene).

Calculation: Correlate the retention time (

) of the target compound with the calibration curve of the standards.

Formula:

Electronic Properties & Stability
pKa: The pyrimidine nitrogens are very weakly basic (pKa < 2.0) due to the electron-

withdrawing nature of the phenoxy group (inductive effect) and the chlorophenyl ring.
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Consequently, the molecule remains neutral at physiological pH (7.4), maximizing membrane

permeability but limiting solubility.

Metabolic Stability: The biaryl ether linkage is generally robust against hydrolysis. However,

the p-chlorophenyl group is susceptible to oxidative metabolism (though the chlorine blocks

the para position, forcing metabolism to the meta position).

Part 4: Biological Relevance & Applications
This scaffold is not a standalone drug but a critical intermediate in the discovery of:

Kinase Inhibitors: The 2-phenoxypyrimidine motif is a known pharmacophore for p38 MAP

kinase and VEGFR-2 inhibitors. The phenoxy group often occupies the hydrophobic

"selectivity pocket" of the kinase ATP-binding site [1, 2].

Endothelin Receptor Antagonists: Structural analogs (e.g., Macitentan intermediates) utilize

the pyrimidine ether linkage to achieve high affinity for ET receptors [3].

Agrochemicals: The scaffold shares structural similarity with pyrimidine fungicides and

herbicides (e.g., Fenclorim derivatives), leveraging the stability of the ether linkage in

environmental conditions.

Pyrimidine Core
(Scaffold Rigidity)

p-Chlorophenyl (C5)
(Hydrophobic Interaction)

Suzuki Coupling

Phenoxy Ether (C2)
(Selectivity Pocket Binder)

Ether Linkage

Target Binding:
Kinase Hydrophobic Pocket

(e.g., p38, VEGFR)

Figure 2: Pharmacophore mapping of the scaffold.
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Figure 2: Pharmacophore mapping illustrating the hydrophobic interactions mediated by the C5

and C2 substituents.

References
Phenoxypyrimidine Inhibitors of p38α Kinase.Bioorganic & Medicinal Chemistry Letters,

2001. Link

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual

EGFR/VEGFR-2 inhibitors.Frontiers in Chemistry, 2024. Link

The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor

Antagonist.Journal of Medicinal Chemistry, 2012. Link

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4

Inhibitors.ACS Medicinal Chemistry Letters, 2022. Link

To cite this document: BenchChem. [Physicochemical Profiling of 5-(4-Chlorophenyl)-2-
phenoxypyrimidine: A Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2981177/docs#physicochemical-profiling-of-5-4-
chlorophenyl-2-phenoxypyrimidine-a-privileged-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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